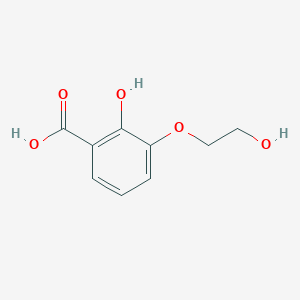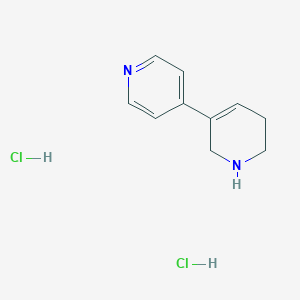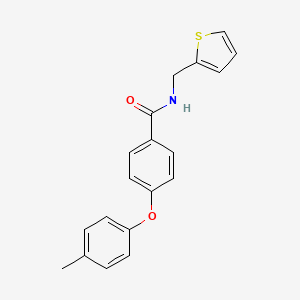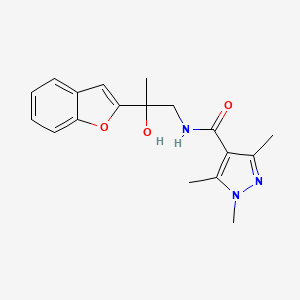
2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O5 and a molecular weight of 198.17 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10O4/c10-4-5-13-8-3-1-2-7 (6-8)9 (11)12/h1-3,6,10H,4-5H2, (H,11,12) and the InChI key is VETJNXLHVDPVOS-UHFFFAOYSA-N .Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is not fully understood. It is believed to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
Salicylate-2 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to inhibit the activity of platelets, which are involved in blood clotting. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Salicylate-2 has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it may have off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. One potential direction is the investigation of its use in the treatment of cancer. It has been shown to have antioxidant properties, which may be beneficial in the treatment of cancer. Additionally, it has been shown to inhibit the activity of platelets, which may reduce the risk of blood clots in cancer patients. Another potential direction is the investigation of its use in the treatment of Alzheimer's disease. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of Alzheimer's disease. Additionally, it has been shown to inhibit the activity of beta-amyloid, which is a protein that is involved in the development of Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
Salicylate-2 can be synthesized through the esterification of salicylic acid with ethylene glycol. The reaction is catalyzed by sulfuric acid, and the product is purified through recrystallization. The yield of the synthesis is around 70%.
Aplicaciones Científicas De Investigación
Salicylate-2 has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and diabetes.
Safety and Hazards
The safety data sheet for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains .
Propiedades
IUPAC Name |
2-hydroxy-3-(2-hydroxyethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-4-5-14-7-3-1-2-6(8(7)11)9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKCQWZJVFHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCO)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B2971702.png)






![4-Chloro-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2971715.png)
![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![ethyl 3-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2971717.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971718.png)
![{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride](/img/structure/B2971719.png)
![6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2971721.png)